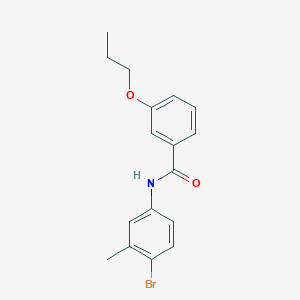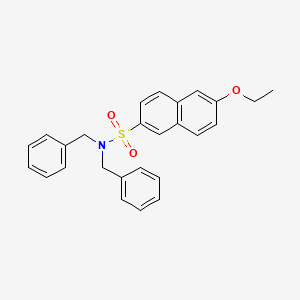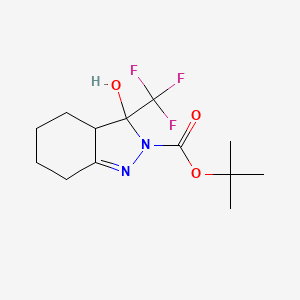
N-(4-bromo-3-methylphenyl)-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-3-propoxybenzamide, also known as Br-MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Br-MPA belongs to the class of benzamides and is structurally similar to other compounds that have been used in the treatment of various medical conditions.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-propoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cellular processes such as proliferation, apoptosis, and inflammation. N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in inflammation and cancer progression. N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In cancer research, N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurological research, N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromo-3-methylphenyl)-3-propoxybenzamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-(4-bromo-3-methylphenyl)-3-propoxybenzamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one of the limitations of using N-(4-bromo-3-methylphenyl)-3-propoxybenzamide in lab experiments is its relatively low solubility in aqueous solutions, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(4-bromo-3-methylphenyl)-3-propoxybenzamide. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of the potential therapeutic applications of N-(4-bromo-3-methylphenyl)-3-propoxybenzamide in other medical conditions such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-3-propoxybenzamide and to identify potential side effects of the compound.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-3-propoxybenzamide involves the reaction of 4-bromo-3-methylbenzoic acid with 3-propoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(4-bromo-3-methylphenyl)-3-propoxybenzamide.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been investigated for its potential therapeutic applications in various medical conditions such as cancer, inflammation, and neurological disorders. In cancer research, N-(4-bromo-3-methylphenyl)-3-propoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that N-(4-bromo-3-methylphenyl)-3-propoxybenzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Neurological research has shown that N-(4-bromo-3-methylphenyl)-3-propoxybenzamide can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-9-21-15-6-4-5-13(11-15)17(20)19-14-7-8-16(18)12(2)10-14/h4-8,10-11H,3,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQRMZAGHRVJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5131836.png)
![2-(3,4-dimethoxyphenyl)-7-(4-ethyl-1-piperazinyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5131837.png)
![1-chloro-3-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5131840.png)







![6-(2-chlorophenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5131924.png)
![3,3-dimethyl-10-propionyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131926.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5131931.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)